molecular formula C9H12BrN2O9P B568806 [(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 1061719-00-3

[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B568806
CAS No.: 1061719-00-3
M. Wt: 403.078
InChI Key: IDPVUMJNEZFMNU-TZLAVLDLSA-N
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Description

5-Bromo-5’-uridylic Acid Triethylamine Salt is a modified nucleotide that has gained significant attention in scientific research due to its unique properties. It is a derivative of uridine, a nucleoside that is a building block of RNA. This compound is often used in biochemical and proteomics research.

Preparation Methods

The synthesis of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves the bromination of uridine derivatives. The reaction typically requires specific conditions such as the presence of a brominating agent and a suitable solvent. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.

Chemical Reactions Analysis

5-Bromo-5’-uridylic Acid Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like bromine.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Bromo-5’-uridylic Acid Triethylamine Salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving RNA synthesis and function.

    Industry: It is used in the production of biochemical sensors and other analytical tools .

Mechanism of Action

The mechanism of action of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves its incorporation into RNA molecules. This incorporation can affect the structure and function of the RNA, leading to various biochemical effects. The molecular targets and pathways involved include RNA polymerases and other enzymes involved in RNA synthesis .

Comparison with Similar Compounds

5-Bromo-5’-uridylic Acid Triethylamine Salt is unique due to its brominated uridine structure. Similar compounds include:

    5-Fluoro-5’-uridylic Acid: Another modified nucleotide with fluorine instead of bromine.

    5-Iodo-5’-uridylic Acid: A similar compound with iodine instead of bromine.

    5-Chloro-5’-uridylic Acid: A related compound with chlorine instead of bromine .

These compounds share similar properties but differ in their specific chemical reactivity and applications.

Properties

IUPAC Name

[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5?,6?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVUMJNEZFMNU-LVHTXCCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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